2-(1,3-Dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione
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Overview
Description
2-(1,3-Dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione is a complex organic compound characterized by the presence of two isoindoline-1,3-dione moieties and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, optimized for higher yields and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1,3-Dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, which can influence cellular processes. The nitro group plays a crucial role in its biological activity, as it can be reduced to an amino group, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione is unique due to the presence of both isoindoline-1,3-dione moieties and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-13-8-4-1-2-5-9(8)14(21)17(13)18-15(22)10-6-3-7-11(19(24)25)12(10)16(18)23/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWCAHFERTOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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